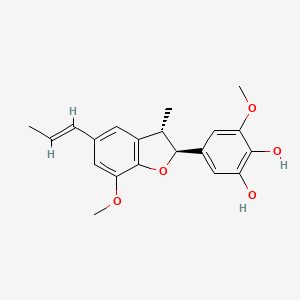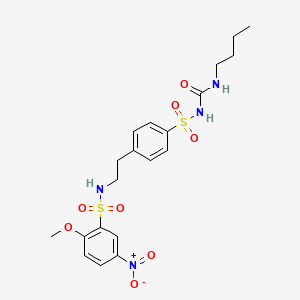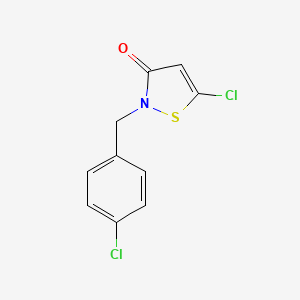
5-Chloro-2-(4-chlorobenzyl)-3(2H)-isothiazolone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Chloro-2-(4-chlorobenzyl)-3(2H)-isothiazolone is a chemical compound known for its antimicrobial properties. It is widely used in various industrial applications, particularly as a preservative and biocide. The compound’s structure includes a chlorinated benzyl group attached to an isothiazolone ring, which contributes to its effectiveness against a broad spectrum of microorganisms.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(4-chlorobenzyl)-3(2H)-isothiazolone typically involves the reaction of 4-chlorobenzyl chloride with 5-chloro-3(2H)-isothiazolone under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors with precise control over temperature, pressure, and reaction time. The process involves the use of high-purity starting materials and solvents to ensure the quality and consistency of the final product. The compound is then purified through various techniques such as crystallization or distillation to remove any impurities.
化学反应分析
Types of Reactions
5-Chloro-2-(4-chlorobenzyl)-3(2H)-isothiazolone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the compound into different reduced forms, which may have distinct properties and applications.
Substitution: The chlorinated benzyl group can undergo substitution reactions with various nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide. The reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions to achieve the desired reduction.
Substitution: Nucleophiles such as amines, thiols, or alcohols can react with the chlorinated benzyl group in the presence of a base to form new compounds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various chlorinated isothiazolone derivatives, while substitution reactions can produce a wide range of functionalized compounds with different properties.
科学研究应用
5-Chloro-2-(4-chlorobenzyl)-3(2H)-isothiazolone has numerous applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Its antimicrobial properties make it valuable in studying the effects of biocides on different microorganisms and in developing new antimicrobial agents.
Medicine: Research into its potential therapeutic applications includes its use as an antimicrobial agent in medical devices and formulations.
Industry: The compound is widely used as a preservative in paints, coatings, adhesives, and other industrial products to prevent microbial growth and extend shelf life.
作用机制
The antimicrobial activity of 5-Chloro-2-(4-chlorobenzyl)-3(2H)-isothiazolone is primarily due to its ability to disrupt the cell membranes of microorganisms. The compound interacts with the lipid bilayer of the cell membrane, leading to increased permeability and eventual cell lysis. Additionally, it can interfere with essential enzymatic processes within the microbial cells, further contributing to its biocidal effects.
相似化合物的比较
Similar Compounds
2-Methyl-4-isothiazolin-3-one: Another isothiazolone derivative with antimicrobial properties, commonly used in combination with 5-Chloro-2-(4-chlorobenzyl)-3(2H)-isothiazolone for enhanced efficacy.
1,2-Benzisothiazolin-3-one: A related compound with similar biocidal properties, often used in industrial applications as a preservative.
4,5-Dichloro-2-n-octyl-4-isothiazolin-3-one: A more potent isothiazolone derivative used in high-performance biocidal formulations.
Uniqueness
This compound stands out due to its broad-spectrum antimicrobial activity and stability under various conditions. Its unique structure allows it to be effective against a wide range of microorganisms, making it a versatile and valuable compound in both research and industrial applications.
属性
CAS 编号 |
66159-95-3 |
|---|---|
分子式 |
C10H7Cl2NOS |
分子量 |
260.14 g/mol |
IUPAC 名称 |
5-chloro-2-[(4-chlorophenyl)methyl]-1,2-thiazol-3-one |
InChI |
InChI=1S/C10H7Cl2NOS/c11-8-3-1-7(2-4-8)6-13-10(14)5-9(12)15-13/h1-5H,6H2 |
InChI 键 |
OAXDQNNDDZCSLE-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1CN2C(=O)C=C(S2)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


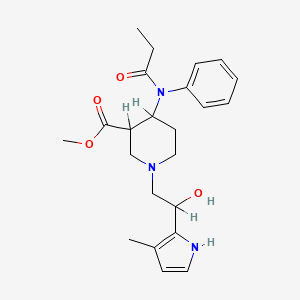
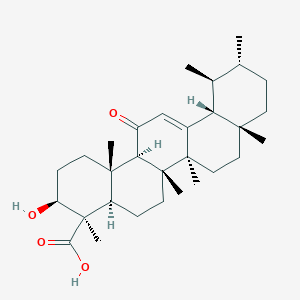
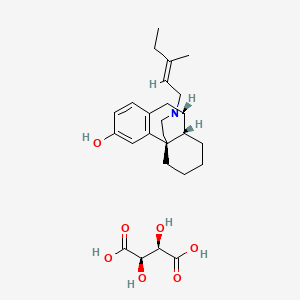
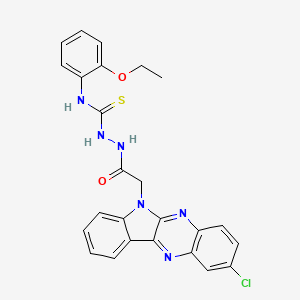
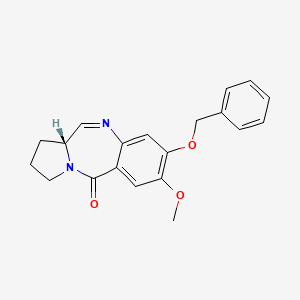
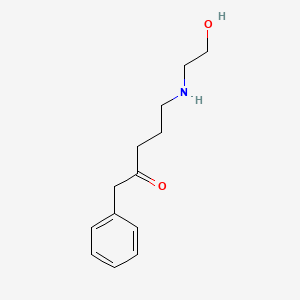
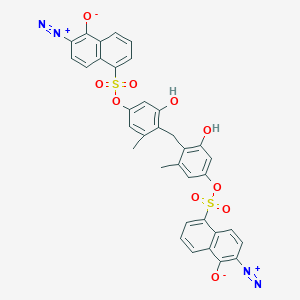

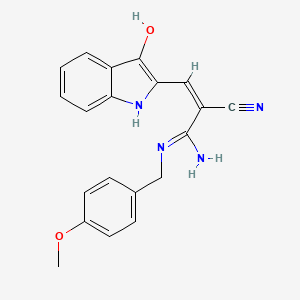
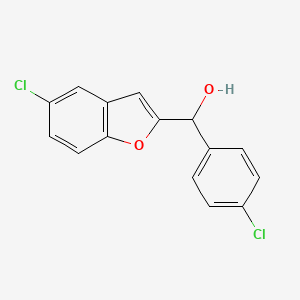
![6,9-bis(2-aminoethylimino)-2,5-dihydroxybenzo[g]isoquinolin-10-one;(Z)-but-2-enedioic acid](/img/structure/B12717253.png)

